Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium Azido-PEG12-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1818294-45-9
VCID: VC0520208
InChI: InChI=1S/C31H62N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h32H,4-29H2,1-3H3/q+1
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N
Molecular Formula: C31H61N3O14
Molecular Weight: 699.84

Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

CAS No.: 1818294-45-9

Cat. No.: VC0520208

Molecular Formula: C31H61N3O14

Molecular Weight: 699.84

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium - 1818294-45-9

Specification

CAS No. 1818294-45-9
Molecular Formula C31H61N3O14
Molecular Weight 699.84
IUPAC Name imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium
Standard InChI InChI=1S/C31H62N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h32H,4-29H2,1-3H3/q+1
Standard InChI Key FQYAJBOBDYBEPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium is a complex organic molecule categorized as a functionalized polyethylene glycol derivative. The compound is registered with CAS number 1818294-45-9 and possesses a molecular formula of C31H61N3O14. With a precisely calculated molecular weight of 699.84 g/mol, this compound represents a specialized category of PEG derivatives engineered for specific chemical applications. The structure consists of three key components: an azide terminal group, a PEG12 spacer chain comprising twelve repeating ethoxy units, and a t-butyl ester protected carboxylic acid moiety.

The compound's IUPAC name reflects its complex structure, with the molecular architecture precisely defined through standard chemical nomenclature. For structural representation, the SMILES notation (CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N) and InChI code (InChI=1S/C31H62N3O14/c1-31(2,3)48-30(35)4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-34-32/h32H,4-29H2,1-3H3/q+1) provide standardized descriptions of the molecule's connectivity and spatial arrangement.

Structural Components Analysis

The structural integrity of Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium can be dissected into three primary functional regions:

  • Azide Terminal Group: The azide moiety (N3) positioned at one end of the molecule serves as a reactive handle for bioconjugation reactions, particularly copper-catalyzed and strain-promoted azide-alkyne cycloadditions.

  • PEG12 Spacer: The twelve repeating ethylene glycol units (-CH2CH2O-) form a hydrophilic backbone that enhances water solubility and provides spatial separation between reactive functional groups.

  • t-Butyl Ester Group: The t-butyl protected carboxylic acid at the opposite terminus offers a latent functional group that can be selectively deprotected under acidic conditions to reveal a carboxylic acid for further derivatization.

The structural characteristics of this compound are summarized in Table 1:

PropertyValue
Chemical NameImino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium
Common NameAzido-PEG12-t-butyl ester
CAS Number1818294-45-9
Molecular FormulaC31H61N3O14
Molecular Weight699.84 g/mol
Physical StateNot specified in available data
Purity>98% (for research applications)

Physicochemical Properties

The physicochemical properties of Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium significantly influence its utility in various research applications. As a PEG derivative, the compound exhibits enhanced aqueous solubility compared to non-PEGylated azides, a critical attribute for bioconjugation reactions in physiological conditions. The hydrophilic nature of the PEG chain facilitates the compound's compatibility with biological systems, making it suitable for applications in biomedical research and pharmaceutical development.

The presence of twelve ethylene glycol units in this compound confers specific physical characteristics that distinguish it from shorter or longer PEG chain derivatives. The PEG12 chain provides optimal balance between water solubility and lipophilicity, allowing the compound to penetrate certain biological barriers while maintaining adequate aqueous solubility. Additionally, the PEG spacer introduces flexibility into the molecular structure, reducing steric hindrance during chemical reactions involving the terminal functional groups.

Solubility Profile

The compound's solubility profile is primarily influenced by its PEG component, which confers excellent solubility in water and polar organic solvents. The hydrophilic nature of the PEG chain, with its multiple oxygen atoms capable of hydrogen bonding with water molecules, enhances aqueous solubility. This property is particularly valuable in bioconjugation reactions, which often require aqueous or mixed aqueous-organic solvent systems to maintain the integrity of biological macromolecules.

Functional GroupPositionReactive PartnersTransformation
Azide (N3)TerminalTerminal alkynesCuAAC to form 1,4-disubstituted triazoles
Azide (N3)TerminalStrained cyclooctynes (BCN, DBCO)SPAAC to form triazoles without copper catalysts
t-Butyl esterTerminalAcidic conditionsDeprotection to reveal carboxylic acid

Applications in Research and Bioconjugation

Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium finds extensive applications in various research domains, particularly in bioconjugation chemistry, drug delivery systems, and materials science. The compound's bifunctional nature, water solubility, and compatibility with click chemistry protocols make it a versatile tool for researchers working at the interface of chemistry and biology.

Bioconjugation Applications

The compound serves as an effective linker for bioconjugation applications, enabling the attachment of various biomolecules to synthetic constructs. The PEG12 spacer provides adequate distance between conjugated entities, minimizing steric interference and potentially preserving biological activity. Common applications include:

  • Protein Modification: The azide function can be used to selectively label proteins containing complementary alkyne groups, while the PEG spacer reduces protein aggregation and enhances solubility of the conjugates.

  • Nucleic Acid Labeling: The compound can be utilized for tagging DNA or RNA with fluorophores, affinity tags, or other functional molecules through click chemistry approaches.

  • Surface Functionalization: The bifunctional nature allows for one-end attachment to surfaces while maintaining the other end available for further conjugation reactions.

Drug Delivery Applications

In pharmaceutical research, this compound can contribute to the development of advanced drug delivery systems:

  • PEGylation of Therapeutics: The compound can be employed as an intermediate in the PEGylation of small molecule drugs or peptides, potentially enhancing their pharmacokinetic profiles.

  • Linker for Antibody-Drug Conjugates: The bifunctional nature makes it suitable as a spacer between antibodies and cytotoxic payloads in targeted cancer therapies.

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